2-Ethyl-3-fluoropyridine
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Overview
Description
2-Ethyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. It is a heterocyclic aromatic compound where a fluorine atom is substituted at the third position and an ethyl group at the second position of the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-fluoropyridine can be achieved through various methods. One common approach involves the fluorination of 2-ethylpyridine. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the use of 3-bromo-2-ethylpyridine, which undergoes nucleophilic substitution with a fluoride source like tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often use fluorinating agents like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4) under controlled conditions to ensure high yield and purity. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-ethyl-3-fluoropiperidine.
Scientific Research Applications
2-Ethyl-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-ethyl-3-fluoropyridine is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways. For example, fluorinated pyridines are known to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyridine: Lacks the fluorine atom, resulting in different reactivity and biological properties.
3-Fluoropyridine: Lacks the ethyl group, leading to variations in physical and chemical properties.
2,3-Difluoropyridine: Contains an additional fluorine atom, which can further enhance electron-withdrawing effects and alter reactivity.
Uniqueness
2-Ethyl-3-fluoropyridine is unique due to the combined presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
IUPAC Name |
2-ethyl-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHRGLUMOYIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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